molecular formula C6H10N2S B2471169 3-Azabicyclo[3.1.0]hexane-3-carbothioamide CAS No. 1854630-38-8

3-Azabicyclo[3.1.0]hexane-3-carbothioamide

Cat. No.: B2471169
CAS No.: 1854630-38-8
M. Wt: 142.22
InChI Key: RFVRYJVVHJIOON-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexane-3-carbothioamide is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-3-carbothioamide typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides high yields and diastereoselectivities, making it a practical route for producing the compound on a gram scale.

Another approach involves the dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . This method allows for the formation of either exo- or endo-3-azabicyclo[3.1.0]hexanes with high diastereoselectivity and without the need for chromatographic purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-3-carbothioamide undergoes various chemical reactions, including:

    Cyclopropanation: Formation of the bicyclic structure via cyclopropanation of alkenes.

    Oxidation and Reduction:

    Substitution: Possible substitution reactions at the nitrogen or thioamide group.

Common Reagents and Conditions

    Cyclopropanation: Palladium or dirhodium(II) catalysts, ethyl diazoacetate, N-tosylhydrazones.

    Oxidation and Reduction:

Major Products

The major products formed from these reactions include various 3-azabicyclo[3.1.0]hexane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-3-carbothioamide and its derivatives have several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-3-carbothioamide involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit proteases and reuptake of neurotransmitters, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.0]hexane-3-carbothioamide is unique due to the presence of the thioamide group, which can impart different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological applications.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVRYJVVHJIOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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